

Glyceryl 1-monooctanoate impurity profile control

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Compound Focus: Glyceryl 1-monooctanoate

CAS No.: 502-54-5

Cat. No.: S536006

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Compound Overview & Key Properties

Glyceryl 1-monooctanoate, also known as Monooctanoin or Monocaprylin (CAS No. 502-54-5), is a monoacylglycerol with the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.290 g/mol [1].

The table below summarizes its basic characteristics:

Property	Description / Value
IUPAC Name	1-monooctanoylglycerol [1]
Molecular Formula	C ₁₁ H ₂₂ O ₄ [1]
Molecular Weight	218.290 g/mol [1]
CAS Number	502-54-5 [1]
Main Application	Broad-spectrum antimicrobial agent; used as a pharmaceutical excipient [1].
Appearance	Information not specified in search results.

Potential Impurities & Control Strategies

In the synthesis of monoacylglycerols like **Glyceryl 1-monooctanoate**, impurities typically arise from incomplete reaction, side reactions, or the degradation of the product itself. The following framework, inspired by quality control practices for similar lipid compounds, can guide your impurity profile control.

Common Impurity Types

- **Unreacted Starting Materials:** Residual octanoic acid (caprylic acid) and glycerol [2] [3].
- **By-products from Esterification: Di- and tri-glycerides** (e.g., Glyceryl dicaprylate, Glyceryl tricaprylate) formed from further acylation [3].
- **Degradation Products:** Hydrolysis of the ester bond can regenerate free fatty acids and glycerol [3].
- **Residual Catalysts:** Alkali metal hydroxides (e.g., NaOH, KOH) or acids used in the synthesis process [2] [3].
- **Process-Related Impurities:** Solvents or water introduced during manufacturing and purification [2].

Critical Process Parameters for Control

A patent for a related compound, Glyceryl monocaprylate, highlights key process parameters that influence the final product's purity. Controlling these is crucial for minimizing impurities [2].

Process Parameter	Typical Range / Method	Purpose in Impurity Control
Catalyst Type & Concentration	NaOH or KOH; mass ratio to glycerol 0.1-0.5:100 [2] [3]	Optimizes reaction efficiency to minimize unreacted materials and by-products.
Reaction Temperature	180°C - 250°C [2] [3]	Higher temperatures accelerate reaction but may promote degradation.
Reaction Pressure	Reduced pressure (e.g., -0.06 MPa to -0.09 MPa) [2]	Removes water produced during esterification, driving the reaction forward.

Process Parameter	Typical Range / Method	Purpose in Impurity Control
Molar Ratio (Glycerol:Acid)	1.2:1 to 1.3:1 [3]	Excess glycerol favors the formation of monoesters over di- and tri-glycerides.
Purification (Distillation)	Multi-stage molecular distillation at high vacuum (e.g., 3-10 Pa) and specific temperatures [2] [3]	Separates and removes unreacted fatty acids, glycerol, and other volatile impurities.
Neutralization	Addition of acid (e.g., phosphoric acid) to pH 6.0-7.5 post-reaction [3]	Deactivates and removes basic catalysts.

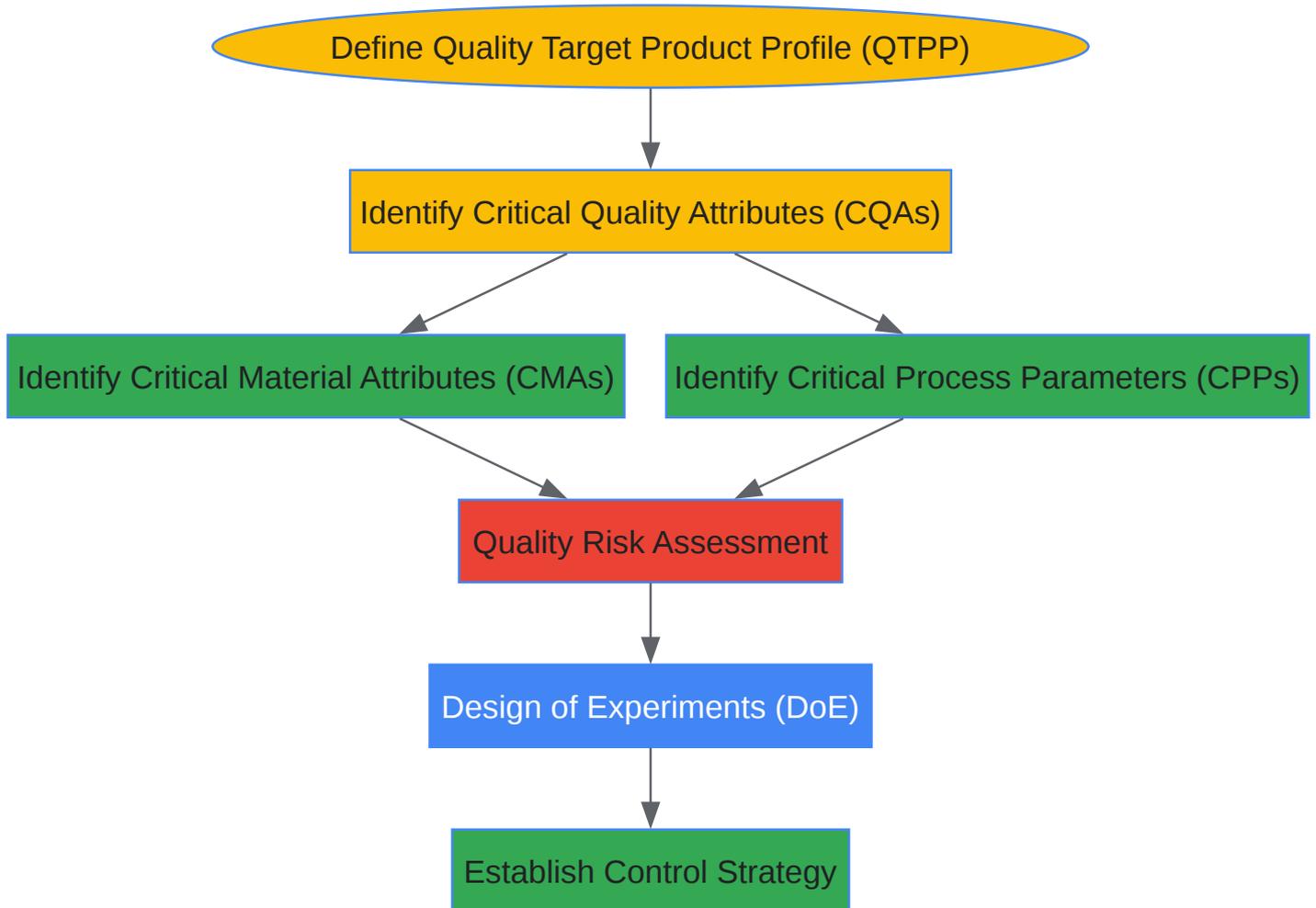
Analytical Methods for Characterization

While specific methods for Monoctanoin are not listed, standard techniques for lipid analysis include:

- **Acid Value & Saponification Value:** To assess free fatty acid content and ester quality [3].
- **Chromatography: Gas Chromatography (GC)** is explicitly mentioned for analyzing the content of glyceryl monocaprylate and can be used to quantify residual methyl caprylate and other volatile impurities [2]. **High-Performance Liquid Chromatography (HPLC)** is typically used to determine the mono-, di-, and tri-glyceride composition.
- **Melting Point / Freezing Point:** A freezing point of 64-66°C is an indicator of high purity for solid monoacylglycerides like monostearate, though Monocaprylin may be liquid at room temperature [3].

Experimental Workflow for Impurity Profiling

The following diagram outlines a generalized experimental workflow for establishing an impurity profile, integrating principles from the search results.



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Frequently Asked Questions

Q1: What is the most critical step to ensure a high monoester content and low acid value? A1: The purification step is paramount. **Multi-stage molecular distillation** under high vacuum is a highly effective technique cited in patents to remove free fatty acids (reducing acid value), glycerol, and other impurities, thereby significantly increasing the monoester content and purity of the final product [2] [3].

Q2: How can I prevent the formation of di- and tri-glycerides during synthesis? A2: Using an **excess of glycerol** in the reaction mixture is a standard strategy. This shifts the chemical equilibrium towards the

formation of monoacylglycerols. For instance, a molar ratio of glycerol to fatty acid (or ester) of 1.2:1 to 1.3:1 is commonly employed to favor monoester production [3].

Q3: Our product has a high acid value. What are the likely causes and solutions? **A3:** A high acid value indicates excess free fatty acids.

- **Causes:** Incomplete reaction, hydrolysis of the ester bond due to moisture, or insufficient purification.
- **Solutions:** Ensure the reaction is driven to completion by controlling temperature and removing water. Verify that the **neutralization and distillation steps are effective**. Ensure proper drying of reagents and equipment to prevent hydrolysis [3].

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References

1. CAS No. 502-54-5 | Chemsrsc [chemsrc.com]
2. Glyceryl monocaprylate and preparation method thereof [patents.google.com]
3. Preparation method of high-quality glycerin monostearate [patents.google.com]

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